molecular formula C25H28N2O4 B3648519 2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol

2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol

Cat. No.: B3648519
M. Wt: 420.5 g/mol
InChI Key: PPBIUWQNWAWBFO-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring, dimethoxyphenyl, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethylenediamine under acidic conditions to yield the imidazolidine ring. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Trimethoxyphenylsilane: Phenyl derivatives with methoxy groups.

Uniqueness

2-{[2-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL]methyl}phenol is unique due to its imidazolidine ring structure combined with dimethoxyphenyl and hydroxyphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-30-23-12-11-18(15-24(23)31-2)25-26(16-19-7-3-5-9-21(19)28)13-14-27(25)17-20-8-4-6-10-22(20)29/h3-12,15,25,28-29H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBIUWQNWAWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3O)CC4=CC=CC=C4O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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